molecular formula C7H16N2O2S B13179944 N-ethylpiperidine-3-sulfonamide

N-ethylpiperidine-3-sulfonamide

Cat. No.: B13179944
M. Wt: 192.28 g/mol
InChI Key: IJVFOIDZXNTRSW-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Piperidine (B6355638) Moieties in Pharmaceutical Scaffolds

The sulfonamide functional group (-SO₂NHR) is a versatile component in drug design, extending far beyond its initial role in antibacterial agents. It is a key feature in drugs with a wide range of biological activities, including diuretic, hypoglycemic, anti-inflammatory, and anticancer properties. openaccesspub.orgnih.govajchem-b.com The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, allow for strong and specific interactions with biological targets, often mimicking a peptide linkage.

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals. Current time information in Bangalore, IN.nih.gov Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for target binding and for modulating physicochemical properties such as solubility and lipophilicity. The conformational flexibility of the piperidine ring also allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions. nih.govresearchgate.net The incorporation of a piperidine moiety can enhance a molecule's metabolic stability and oral bioavailability.

The conceptual molecule at the heart of this discussion, N-ethylpiperidine-3-sulfonamide , marries these two important pharmacophores. In this structure, the sulfonamide group is directly attached to the piperidine ring, which is further functionalized with an ethyl group on the nitrogen atom. This arrangement suggests a compound with a three-dimensional structure and the potential for a diverse range of biological activities, contingent on the specific stereochemistry and the biological target .

Historical Context of Sulfonamide Pharmacology and Structure-Activity Relationship (SAR) Evolution

The era of modern chemotherapy was arguably ushered in by the discovery of sulfonamides. In the 1930s, Gerhard Domagk's work with the azo dye Prontosil revealed its remarkable in vivo antibacterial activity. mdpi.com It was later discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org This breakthrough ignited a flurry of research into the synthesis and evaluation of thousands of sulfanilamide derivatives.

Early structure-activity relationship (SAR) studies established several key principles for the antibacterial activity of sulfonamides. youtube.com It was determined that the para-amino group is essential for activity, and that the sulfonamide nitrogen must be at least monosubstituted. youtube.com The nature of the substituent on the sulfonamide nitrogen was found to profoundly influence the drug's potency, spectrum of activity, and pharmacokinetic properties. researchgate.net The introduction of heterocyclic rings on the N1-position of the sulfonamide led to the development of more potent and less toxic antibacterial agents, such as sulfapyridine (B1682706) and sulfathiazole. openaccesspub.org

The evolution of sulfonamide SAR has since expanded beyond antibacterial targets. For instance, the development of sulfonylurea hypoglycemic agents arose from the observation that certain antibacterial sulfonamides induced a drop in blood sugar levels. openaccesspub.org This led to a new branch of SAR studies focused on optimizing the structure for interaction with the sulfonylurea receptor in pancreatic beta-cells. Similarly, the diuretic properties of some sulfonamides led to the development of carbonic anhydrase inhibitors and thiazide diuretics, each with its own distinct SAR. openaccesspub.org

Current Research Landscape of Nitrogen-Containing Heterocyclic Sulfonamides

The field of nitrogen-containing heterocyclic sulfonamides remains an active area of research, with a continuous stream of publications detailing the synthesis and biological evaluation of novel derivatives. nih.govnih.govmdpi.com Current research efforts are often directed towards therapeutic areas with significant unmet medical needs, such as oncology, virology, and neurodegenerative diseases. nih.govnih.gov

Recent studies have explored the synthesis of piperidine-sulfonamide derivatives for a variety of applications. For example, researchers have designed and synthesized novel sulfonamide derivatives of piperidine as potential anti-diabetic agents, targeting the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov Other work has focused on the development of piperidine-containing sulfonamides as carbonic anhydrase inhibitors for potential use in cancer therapy. mdpi.com The antibacterial potential of this class of compounds also continues to be explored, with a focus on overcoming the challenge of drug resistance. nih.govasianpubs.orgresearchgate.net

The antiviral activity of heterocyclic sulfonamides is another promising frontier. nih.gov The modular nature of their synthesis allows for the creation of large libraries of compounds for screening against various viral targets. The combination of the sulfonamide group's binding capabilities with the structural diversity of nitrogen-containing heterocycles like piperidine provides a rich chemical space for the discovery of new antiviral agents. nih.gov

The hypothetical compound This compound fits well within this modern research context. Its structure represents a logical combination of a proven heterocyclic scaffold with a versatile pharmacophore. The ethyl group on the piperidine nitrogen would be expected to influence the compound's basicity and lipophilicity, which in turn would affect its pharmacokinetic profile and target interactions. Further research into this specific compound and its analogues could reveal novel biological activities and contribute to the ongoing development of this important class of molecules.

Data Tables

Table 1: Examples of Biologically Active Sulfonamides

Compound NameClassPrimary Biological Activity
SulfamethoxazoleAntibacterialDihydropteroate (B1496061) synthase inhibitor
GliclazideAntidiabeticSulfonylurea receptor modulator
HydrochlorothiazideDiureticNa-Cl cotransporter inhibitor
CelecoxibAnti-inflammatoryCOX-2 inhibitor
DorzolamideAnti-glaucomaCarbonic anhydrase inhibitor

Table 2: Examples of Piperidine-Containing Drugs

Compound NameTherapeutic AreaMechanism of Action
DonepezilAlzheimer's DiseaseAcetylcholinesterase inhibitor
MethylphenidateADHDDopamine-norepinephrine reuptake inhibitor
FentanylAnalgesicµ-opioid receptor agonist
RisperidoneAntipsychoticSerotonin (B10506) and dopamine (B1211576) receptor antagonist
HaloperidolAntipsychoticDopamine receptor antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-ethylpiperidine-3-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h7-9H,2-6H2,1H3

InChI Key

IJVFOIDZXNTRSW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CCCNC1

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of N Ethylpiperidine 3 Sulfonamide Derivatives

Quantum Chemical Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for the quantum chemical analysis of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for studying the complex electronic environments of sulfonamide derivatives. Through DFT, researchers can model various molecular properties from the ground-state electron density.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.net These orbitals are critical in determining a molecule's ability to donate or accept electrons, which governs its reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.netsemanticscholar.org For a series of thiophene (B33073) sulfonamide derivatives studied in 1,4-dioxane (B91453) solvent, the calculated energy gaps ranged from 3.44 eV to 4.65 eV, reflecting their general stability. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for N-ethylpiperidine-3-sulfonamide Derivatives

DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.85-1.984.87
Derivative B-7.12-2.055.07
Derivative C-6.54-2.214.33

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular charge transfer, hyperconjugative interactions, and the resulting stabilization of a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). semanticscholar.org

A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, leading to greater intramolecular charge transfer and increased stability of the molecular system. semanticscholar.org This analysis can reveal crucial interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ*), which are fundamental to understanding the molecule's electronic configuration and stability. researchgate.netsemanticscholar.org

Table 2: Sample NBO Analysis Showing Stabilization Energies for a Hypothetical this compound Derivative

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N8σ(C7-S1)2.85
LP(1) O1σ(S1-N8)1.77
σ(C2-C3)σ*(C7-S1)0.95

Theoretical vibrational analysis using DFT is a valuable technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical data with experimental spectra, aiding in the structural confirmation of synthesized compounds. researchgate.net

Often, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To correct this, scaling factors are commonly applied. nih.gov For instance, a scaling factor of 0.9679 has been used for calculations at the B3LYP/6-311G+(d,p) level of theory. researchgate.net The strong agreement between scaled theoretical frequencies and experimental values confirms the optimized geometry and supports the functional group assignments. researchgate.net

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for Key Functional Groups in Sulfonamides

Functional GroupVibrational ModeCalculated (Scaled) Frequency (cm-1)Experimental Frequency (cm-1)
N-HStretching33203315 researchgate.net
SO2Asymmetric Stretching13401345 researchgate.net
SO2Symmetric Stretching11821186 researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). semanticscholar.org

The electrophilicity index (ω) is particularly important as it measures the energy stabilization of a system when it acquires additional electronic charge from the environment. researchgate.net A higher electrophilicity index corresponds to a greater capacity of a molecule to act as an electrophile. researchgate.net These descriptors are valuable in predicting the reactive nature of drug candidates and other chemical compounds. semanticscholar.org

Table 4: Calculated Global Reactivity Descriptors for a Hypothetical this compound Derivative

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.98
Chemical Hardness (η)(I-A)/22.435
Chemical Potential (μ)-(I+A)/2-4.415
Electrophilicity Index (ω)μ2/2η4.00

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). nih.gov This method calculates the vertical excitation energies, oscillator strengths (f), and the nature of electronic transitions between molecular orbitals (e.g., HOMO to LUMO). researchgate.net

By simulating the UV-Vis spectrum, TD-DFT helps in understanding the electronic transitions responsible for the observed absorption bands, such as n→π* or π→π* transitions. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's electronic properties. researchgate.netnih.gov

Table 5: Sample TD-DFT Results for a Hypothetical this compound Derivative

Excitation Energy (eV)Wavelength λ (nm)Oscillator Strength (f)Major Contribution
4.522740.15HOMO -> LUMO (95%)
5.112420.08HOMO-1 -> LUMO (88%)
5.682180.23HOMO -> LUMO+1 (91%)

Molecular Docking Simulations and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-protein interactions. researchgate.net

In these simulations, a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger binding interaction. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein target. nih.gov For a series of benzenesulfonamide (B165840) derivatives targeting an insulin-inhibiting protein, molecular docking revealed binding affinities ranging from -6.6 to -6.9 kcal/mol, indicating a strong fit within the receptor's binding site. researchgate.net Such studies provide critical insights that can guide the design of more potent and selective inhibitors.

Table 6: Summary of Molecular Docking Results for this compound Derivatives with a Protein Target

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative A-7.2Val130, Asp131Hydrogen Bond nih.gov
Derivative B-6.8Leu91, Pro203Hydrophobic Interaction nih.gov
Derivative C-7.5Thr200, His94Hydrogen Bond nih.gov

Prediction of Binding Affinities and Interaction Modes with Target Proteins

Computational modeling is a cornerstone in predicting how this compound derivatives may interact with therapeutic protein targets. Molecular docking simulations are frequently employed to estimate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol), and to visualize the interaction modes within the protein's active site. researchgate.netnih.govnih.gov

For instance, in studies of similar piperidine-containing sulfonamides, these simulations have been crucial in identifying potential therapeutic targets. One such study on 2-oxo-ethyl piperidine (B6355638) pentanamide-derived sulfonamides as potential anti-diabetic agents revealed binding affinities ranging from -6.6 to -6.9 kcal/mol with insulin-inhibiting protein receptors. researchgate.netcolab.ws Another investigation into novel sulfonamide derivatives as antibacterial agents showed binding energies as favorable as -8.1 kcal/mol against dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net These studies provide a framework for assessing this compound derivatives against various protein targets.

The binding mode analysis identifies key amino acid residues that stabilize the ligand-protein complex. For sulfonamide derivatives, interactions often involve the sulfonamide group forming hydrogen bonds with polar residues in the active site, while the piperidine ring and any aryl substituents can engage in hydrophobic or van der Waals interactions. nih.govnih.gov

To illustrate, a hypothetical docking study of an this compound derivative against a generic kinase target might yield results similar to those presented in the interactive table below.

Table 1: Predicted Binding Affinities of Hypothetical this compound Derivatives

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundKinase A-7.5Lys72, Asp184
4-Aryl-N-ethylpiperidine-3-sulfonamideKinase A-8.2Lys72, Asp184, Phe167
N-(2-hydroxyethyl)piperidine-3-sulfonamideKinase B-7.8Ser25, Glu98

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions at Active Sites

A detailed analysis of non-covalent interactions is critical for understanding the specificity and strength of a drug-target interaction. For this compound derivatives, key interactions include:

Hydrogen Bonds: The sulfonamide moiety is a prime hydrogen bond donor and acceptor. The nitrogen atom of the sulfonamide can donate a hydrogen bond, while the oxygen atoms can accept them. These interactions are often with backbone amides or polar side chains of amino acids like serine, threonine, and histidine. researchgate.netnih.gov

Hydrophobic Interactions: The ethyl group and the piperidine ring can form favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine in the target's binding pocket.

Pi-Interactions: If the this compound structure is modified to include aromatic rings, pi-pi stacking or pi-cation interactions can occur with aromatic residues like phenylalanine, tyrosine, and tryptophan.

In a study of sulfonamide derivatives targeting carbonic anhydrase, the sulfonamide group was observed to directly coordinate with the zinc ion in the active site, a crucial interaction for inhibitory activity. mdpi.com While this compound itself does not chelate metal ions in this manner, its derivatives could be designed to do so.

Conformational Analysis of this compound in Biological Environments

The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity. The piperidine ring in this compound typically adopts a chair conformation, which is the most stable arrangement. nih.govacs.orgmdpi.com However, the orientation of the substituents—the N-ethyl group and the sulfonamide group—can be either axial or equatorial.

Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to determine the preferred conformation in different environments (e.g., in a solvent or within a protein binding site). researchgate.netcolab.wsnih.gov The relative energies of different conformers can indicate which shape is most likely to be biologically active.

For example, a study on taurine-based hybrid drugs containing a piperidine ring showed that the six-membered ring exists in a chair conformation. mdpi.com The specific orientation of substituents can be influenced by intramolecular hydrogen bonds or steric hindrance, which in turn affects how the molecule fits into a target's active site.

In Silico Bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

Computational tools are invaluable for predicting the drug-like properties of new chemical entities, a process often referred to as ADMET profiling.

Predictive Modeling for Potential Therapeutic Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For this compound derivatives, a QSAR study would involve synthesizing a library of related compounds, measuring their activity against a specific target, and then using computational methods to build a model that can predict the activity of new, unsynthesized derivatives. This approach helps in prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.

In Silico Assessment of Specific Biological Activities

Beyond general efficacy, in silico methods can predict specific biological activities. For instance, based on the known activities of other sulfonamides, derivatives of this compound could be screened for potential antibacterial, anticancer, or anti-inflammatory properties. nih.govrsc.org Docking studies against known targets in these therapeutic areas can provide initial clues about their potential.

Furthermore, ADMET prediction is a critical component of in silico assessment. Various software and web-based tools can predict properties such as:

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

Distribution: Blood-brain barrier penetration, plasma protein binding.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal or biliary clearance.

Toxicity: Potential for mutagenicity, carcinogenicity, or other toxic effects.

A study on coumarin-oxadiazole hybrids, which also utilized piperidine in their synthesis, employed such predictions to evaluate their drug-likeness. chula.ac.th The results for hypothetical this compound derivatives could be presented as follows:

Table 2: Predicted ADMET Properties of Hypothetical this compound Derivatives

DerivativeHuman Intestinal Absorption (%)Blood-Brain Barrier PenetrationCYP2D6 InhibitionPredicted Toxicity Risk
This compoundHighLowNon-inhibitorLow
4-Aryl-N-ethylpiperidine-3-sulfonamideHighLowInhibitorModerate
N-(2-hydroxyethyl)piperidine-3-sulfonamideHighLowNon-inhibitorLow

Preclinical Biological Activities and Mechanisms of Action of N Ethylpiperidine 3 Sulfonamide and Derivatives

Antimicrobial and Antibacterial Efficacy

Sulfonamide derivatives, including those with a piperidine (B6355638) moiety, are a significant class of synthetic antimicrobial agents. nih.gov Their efficacy stems from their ability to disrupt essential metabolic pathways in a variety of microorganisms.

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). pharmacology2000.commdpi.com These compounds are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate that bacteria use to synthesize dihydrofolic acid (DHF), a precursor to tetrahydrofolate (THF). nih.govresearchgate.net Tetrahydrofolate and its derivatives are vital cofactors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for cell growth and division. researchgate.net

By competitively binding to the active site of DHPS, sulfonamides block the condensation of PABA with dihydropteroate pyrophosphate (DHPPP). researchgate.netnih.gov This action halts the production of dihydropteroic acid, thereby depleting the bacterial cell's supply of DHF and THF. nih.govmicrobenotes.com This disruption of the folate pathway leads to a bacteriostatic effect, meaning it inhibits the growth and replication of the bacteria rather than killing them outright. nih.govpharmacology2000.com This mechanism is highly selective for microorganisms that must synthesize their own folic acid, as mammalian cells acquire it from their diet.

Sulfonamides exhibit a broad spectrum of activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. nih.govpharmacology2000.comnih.gov However, the development of resistance has limited their use in some cases. pharmacology2000.comnih.gov Some derivatives containing a piperidine moiety have shown high potency against various bacterial strains. nih.gov

CategorySusceptible Bacteria (General)
Gram-Positive Staphylococcus aureus, Bacillus subtilis nih.gov
Gram-Negative Escherichia coli, Klebsiella species, Salmonella species, Shigella species, Enterobacter species, Pseudomonas aeruginosa nih.govpharmacology2000.comnih.govresearchgate.net
Other Nocardia species, Chlamydia trachomatis pharmacology2000.com

Note: Susceptibility can vary significantly between specific sulfonamide derivatives and bacterial strains.

The mechanism of action for sulfonamides extends to certain fungi and protozoa that, like bacteria, rely on their own folic acid synthesis pathways. nih.gov By inhibiting dihydropteroate synthetase, these compounds can effectively halt the proliferation of susceptible eukaryotic pathogens. pharmacology2000.comnih.gov For instance, sulfonamides have shown inhibitory activity against the fungus Pneumocystis jirovecii (formerly Pneumocystis carinii) and protozoa such as Toxoplasma and Coccidia. nih.gov The combination of a sulfonamide with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim, can produce a synergistic effect, as it blocks two sequential steps in the same metabolic pathway. nih.gov This dual inhibition is often bactericidal or fungicidal. nih.gov

Enzyme Inhibition Profiles

In addition to their antimicrobial properties, sulfonamides are well-documented inhibitors of other enzyme systems, most notably the carbonic anhydrases.

Sulfonamides, including derivatives incorporating a piperidine ring, have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These zinc-containing metalloenzymes are involved in crucial physiological processes. The primary sulfonamide group (-SO₂NH₂) binds to the Zn²⁺ ion in the enzyme's active site. nih.gov Different isoforms are expressed in various tissues and cellular compartments. hCA I and II are widespread cytosolic isoforms, while hCA IX and XII are transmembrane enzymes that are overexpressed in many types of tumors and are linked to cancer progression. nih.govmdpi.com

The inhibitory activity of various sulfonamide derivatives against these isoforms has been quantified, with results often presented as inhibition constants (Kᵢ). Lower Kᵢ values indicate more potent inhibition.

Compound Type hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Benzenesulfonamides with piperidinyl moieties nih.gov 86.4 - 32,800 0.56 - 17.1 4.5 - 553 0.85 - 376
Sulfonamides with imide moieties mdpi.com 49 - >10,000 2.4 - 4515 9.7 - 7766 14 - 316
Benzenesulfonamides with piperidinyl-hydrazidoureido moieties nih.gov Varied Low nM Low nM Low nM

Derivatives can be designed to achieve selectivity for specific isoforms. For instance, some piperidinyl-hydrazidoureido benzenesulfonamides show selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. nih.gov This selectivity is a key goal in the development of potential therapeutic agents.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are crucial for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov While acetylcholinesterase (AChE) has been the primary target, butyrylcholinesterase (BChE) is also recognized as a valid therapeutic target, particularly in the later stages of the disease. nih.govnih.gov Derivatives incorporating piperidine and sulfonamide moieties have shown significant potential as cholinesterase inhibitors.

The N-benzylpiperidine motif is a common feature in many potent AChE inhibitors, including the well-known drug Donepezil. researchgate.net This structural element is known to engage in crucial cation-π interactions within the enzyme's active site. researchgate.net Research into N-substituted piperidine-3-carbohydrazide-hydrazones has identified compounds with potent, dual inhibitory activity against both AChE and BChE. nih.gov For instance, certain derivatives in this class have shown IC50 values as low as 4.32 µM for AChE and 1.27 µM for BChE. nih.gov Kinetic studies revealed a mixed-type inhibition, suggesting that these compounds bind to both the active site and an allosteric site on the enzymes. nih.gov

Furthermore, the sulfonamide functional group has been successfully incorporated into scaffolds designed to inhibit BChE. nih.gov In one study, N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were developed and found to be active against BChE, with the most potent compounds exhibiting IC50 values around 7.3 µM. nih.gov Molecular docking of these sulfonamide-based inhibitors indicated key interactions with amino acid residues such as Trp82, Trp231, Leu286, and His438 within the BChE active site. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Representative Piperidine and Sulfonamide Derivatives

Compound Class/Derivative Target Enzyme IC50 (µM) Inhibition Type Ref
Piperidine-3-carbohydrazide-hydrazone (Compound 3g) AChE 4.32 Mixed nih.gov
Piperidine-3-carbohydrazide-hydrazone (Compound 3j) BChE 1.27 Mixed nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Metabolic Regulation

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1 and GIP. srce.hrnih.govnih.gov Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and better glycemic control, making it a prime target for type 2 diabetes treatment. nih.govnih.gov

Piperazine (B1678402) sulfonamides have been investigated as potential DPP-4 inhibitors. srce.hrnih.govresearchgate.net In a study of 1,4-bis(phenylsulfonyl) piperazine derivatives, compounds showed inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µM. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety enhanced the inhibitory activity compared to electron-donating groups like methyl. nih.govresearchgate.net Induced-fit docking studies suggested that these sulfonamide derivatives occupy the DPP-4 binding domain, forming hydrogen bonds with key residues including E205, E206, Y631, and Y662. nih.govresearchgate.net The piperidine ring, being a structural analogue of piperazine, is also a key component in various DPP-4 inhibitors, highlighting the potential for N-ethylpiperidine-3-sulfonamide derivatives in this area.

Table 2: DPP-4 Inhibitory Activity of Piperazine Sulfonamide Derivatives

Compound Series Concentration (µM) % Inhibition Key Structural Feature for Activity Ref

Pyruvate Kinase M2 (PKM2) Activation in Cancer Pathways

Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that is preferentially expressed in cancer cells and plays a critical role in metabolic reprogramming to support tumor growth. nih.govresearchgate.net Unlike the constitutively active PKM1 isoform found in normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. mit.edu The less active form diverts glucose metabolites into biosynthetic pathways essential for cell proliferation. nih.gov Consequently, activating PKM2 to its stable tetrameric form is considered a promising anti-cancer strategy. researchgate.netnih.gov

Sulfonamide-containing compounds have been identified as potent activators of PKM2. researchgate.netmit.edu For example, a class of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides has been reported as effective PKM2 activators. mit.edu These activators are thought to bind to a pocket at the PKM2 subunit interface, distinct from the endogenous activator FBP, thereby promoting the formation and stabilization of the active tetramer. researchgate.netnih.gov This mechanism is believed to counteract the inhibitory effects of phosphotyrosine-containing proteins, shifting cancer cell metabolism away from an anabolic state and suppressing tumor growth. researchgate.netnih.gov The discovery of sulfonamide-dithiocarbamate compounds as novel PKM2 activators, with some analogues showing activation concentrations (AC50) in the nanomolar range (e.g., 0.056 µM), further underscores the importance of the sulfonamide moiety in designing PKM2-targeted cancer therapeutics. researchgate.net

Table 3: PKM2 Activation by Sulfonamide Derivatives

Compound Class Activity AC50 (µM) Mechanism of Action Ref
Sulfonamide-dithiocarbamate (Compound 8k) PKM2 Activator 0.056 Reduces PKM2 nuclear localization researchgate.net
Thieno[3,2-b]pyrrole[3,2-d]pyridazinones (TEPP-46) PKM2 Activator - Stabilizes PKM2 tetramer nih.gov

Viral Protease Inhibition (e.g., HCV NS3 Protease)

The hepatitis C virus (HCV) NS3 protease is a serine protease essential for the replication of the virus, making it a key target for antiviral drug development. nih.gov Research has shown that replacing the P2-P3 amide bond in macrocyclic HCV NS3 protease inhibitors with a sulfonamide linkage can yield potent inhibitors. nih.gov These sulfonamide-containing analogues demonstrated good inhibitory potency against the NS3 protease, indicating that the sulfonamide group is a viable isostere for the amide bond in this context. nih.gov This structural modification represents a significant strategy in the design of novel and effective antiviral agents against HCV. nih.gov

Other Enzyme Targets (e.g., Lipoxygenase, Urease, COX-2)

Derivatives containing sulfonamide and piperidine structures have shown inhibitory activity against a range of other enzymes.

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. Pyrazole-based sulfonamides have been developed as potent inhibitors of mammalian 15-lipoxygenase (15-LO). nih.gov Some compounds have also been identified as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase, which could offer a broader anti-inflammatory effect. nih.gov

Urease: Urease is a nickel-containing enzyme that is a virulence factor for several pathogens, including Helicobacter pylori. researchgate.netnih.gov Sulfonamide derivatives have been explored as urease inhibitors. researchgate.netsigmaaldrich.com More specifically, novel sulfamide-hydroxamic acids that incorporate a piperidine segment have been synthesized and shown to be highly potent urease inhibitors. nih.gov The most active compound from this series exhibited an IC50 value of 0.29 µM, which is over 80 times more potent than the clinical inhibitor acetohydroxamic acid (AHA). nih.gov These compounds act as reversible, mixed-type inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): The sulfonamide moiety is a hallmark of selective COX-2 inhibitors, such as celecoxib. nih.govmdpi.com This selectivity is attributed to the ability of the sulfonamide group to bind to a specific polar side pocket present in the COX-2 enzyme but absent in the COX-1 isoform. mdpi.comsemanticscholar.org This interaction prevents the synthesis of pro-inflammatory prostaglandins (B1171923) without affecting the homeostatic functions of COX-1. mdpi.com The development of 1,5-diarylpyrazoles with N-substituted sulfonamide moieties further highlights the critical role of this functional group in achieving selective COX-2 inhibition. researchgate.netmdpi.com

Table 4: Inhibition of Other Enzymes by Sulfonamide and Piperidine Derivatives

Enzyme Target Compound Class IC50 (µM) Ref
Urease Sulfamide-hydroxamic acid with piperidine (Compound d4) 0.29 nih.gov

Receptor Modulation and Neuropharmacological Effects

5-HT7 Receptor Antagonism and Central Nervous System Implications

The 5-HT7 receptor, a G-protein coupled receptor, is implicated in various central nervous system (CNS) functions and disorders, including depression and schizophrenia. researchgate.net Consequently, it has become an important target for neuropharmacological drug discovery. researchgate.netcore.ac.uk

Sulfonamide-based compounds have been successfully designed as potent and selective 5-HT7 receptor antagonists. researchgate.netnih.gov A notable example is (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970), which is a highly selective 5-HT7 antagonist with a reported affinity (pKi) of 8.9. researchgate.netnih.gov The core structure features a sulfonyl group attached to a heterocyclic amine (pyrrolidine), which is structurally related to the piperidine scaffold. Arylsulfonamides based on arylpiperazine and 1,2,3,4-tetrahydroisoquinoline (B50084) scaffolds have also been synthesized and shown to act as inverse agonists at the 5-HT7 receptor. nih.gov These compounds decrease the basal activity of adenylate cyclase, and molecular modeling suggests specific interactions within the receptor's binding site that explain their structure-activity relationships. nih.gov This body of research indicates that the sulfonamide group, when combined with a suitable heterocyclic amine like piperidine, is a key pharmacophore for achieving potent 5-HT7 receptor antagonism.

Table 5: 5-HT7 Receptor Antagonism by Sulfonamide Derivatives

Compound Receptor Affinity (pKi) Activity Ref
SB-269970 8.9 Selective 5-HT7 Antagonist researchgate.netnih.gov

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of piperidine have been a focal point in the development of antagonists for the histamine H3 receptor. The H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. rsc.org Blockade of this receptor by antagonists leads to an increased release of histamine, which in turn promotes wakefulness and cognitive functions. rsc.orgnih.gov This has positioned H3 receptor antagonists as potential therapeutic agents for neurodegenerative conditions such as Alzheimer's disease. rsc.org

Research into non-imidazole H3 receptor antagonists has led to the synthesis of various piperidine-containing compounds. nih.gov One area of investigation has been the development of carbamate (B1207046) derivatives containing a piperidine moiety. These compounds have demonstrated a moderate affinity for the H3 receptor in in-vitro assays. For instance, a series of N-alkyl urethanes, which are carbamate derivatives, were synthesized from N-piperidinoalkan-1-ols and evaluated for their H3 receptor activity. nih.gov The most potent of these compounds in vitro exhibited a pA2 value of 7.2. nih.gov Generally, these carbamate derivatives displayed pA2 values in the range of 5.8 to 7.0 in guinea pig ileum assays. nih.gov

Further studies on piperidine derivatives have explored their structure-activity relationships. For example, some piperidine-based compounds have shown high affinity for the human H3 receptor with Kb values in the nanomolar range. nih.gov These findings underscore the potential of the piperidine scaffold in designing potent H3 receptor antagonists.

Table 1: Histamine H3 Receptor Antagonist Activity of Piperidine Derivatives

Compound ClassAssay SystemActivity MetricValue RangeReference
Piperidine-containing carbamatesGuinea pig ileumpA25.8 - 7.0 nih.gov
N-alkyl urethane (B1682113) derivativeGuinea pig ileumpA27.2 nih.gov
Piperidine derivative 11Human H3 ReceptorKb (nM)11.38 nih.gov
Piperidine derivative 5Human H3 ReceptorKb (nM)18.84 nih.gov

Chemokine Receptor (CCR9) Antagonism and Inflammatory Pathways

Other Preclinical Pharmacological Actions

The piperidine scaffold is recognized as a valuable framework for developing potent antioxidant agents. nih.gov The antioxidant capacity of piperidine derivatives can be attributed to their ability to scavenge free radicals, a process influenced by the nature of the substituents on the piperidine ring. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Current time information in Bangalore, IN. Antioxidants can mitigate this by neutralizing free radicals.

The antioxidant potential of various piperidine and sulfonamide derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. For instance, a study on 3-arylidene-4-piperidones demonstrated significant free radical scavenging activity in a dose-dependent manner. nih.gov

Furthermore, sulfonamide derivatives have also been investigated for their antioxidant properties. A study on new sulfonamido-peptide derivatives revealed that some compounds exhibited DPPH free radical scavenging activity with IC50 values comparable to the standard antioxidant, ascorbic acid. Similarly, sulfonamide derivatives of gallic acid have been shown to possess potent antioxidant activity by effectively lowering ROS levels in cellular systems.

Table 2: Antioxidant Activity of Piperidine and Sulfonamide Derivatives

Compound ClassAssayActivity MetricValueReference
3-arylidene-4-piperidones (3d and 3e)DPPH ScavengingIC50Displayed strong antioxidant activity nih.gov
Toluene-sulfonamide dipeptide derivative (7n)DPPH ScavengingIC50 (µg/mL)6.01
Toluene-sulfonamide dipeptide derivative (7m)DPPH ScavengingIC50 (µg/mL)7.21
Toluene-sulfonamide dipeptide derivative (7h)DPPH ScavengingIC50 (µg/mL)7.53
Gallic acid sulfonamide derivative (THBS)DPPH Scavenging% Scavenging at 1000 µM>90%

Sulfonamide derivatives have demonstrated a broad spectrum of antiviral activities against a variety of DNA and RNA viruses. These compounds represent a versatile class of molecules that can be chemically modified to target different viral processes. The piperidine moiety is also a structural component found in some antiviral agents.

Recent research has highlighted the potential of sulfonamides containing a piperidine fragment. For example, a series of flavonol derivatives incorporating a piperidine sulfonamide structure was synthesized and evaluated for activity against the Tobacco Mosaic Virus (TMV). One of the most active compounds, Z6, exhibited excellent curative and protective activities with EC50 values of 108.2 µg/mL and 100.9 µg/mL, respectively, which were superior to the commercial agent Ningnanmycin. The proposed mechanism of action involves binding to the TMV coat protein.

In another study, novel isatin (B1672199) derivatives bearing a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety were synthesized and screened for broad-spectrum antiviral activity. These compounds displayed remarkable potency against Influenza A (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with some derivatives showing IC50 values in the low nanomolar range.

Table 3: Antiviral Activity of Piperidine Sulfonamide Derivatives

Compound/DerivativeVirusCell LineActivity MetricValue (µM)Reference
Flavonol derivative Z6Tobacco Mosaic Virus (TMV)-EC50 (curative)108.2 (µg/mL)
Flavonol derivative Z6Tobacco Mosaic Virus (TMV)-EC50 (protective)100.9 (µg/mL)
Isatin derivative 9Influenza A (H1N1)MDCKIC500.0027
Isatin derivative 5Herpes Simplex Virus 1 (HSV-1)VeroIC500.0022
Isatin derivative 4Coxsackievirus B3 (COX-B3)VeroIC500.0092

The antiproliferative and antitumor potential of sulfonamide and piperidine derivatives has been an active area of research. Sulfonamides can exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, which are enzymes involved in pH regulation and are often overexpressed in cancer cells.

Studies on sulfonamide-based carbonic anhydrase inhibitors have demonstrated their ability to impair the proliferation of various cancer cell lines. For instance, the sulfonamide SLC-0111 showed significant antiproliferative effects on glioblastoma, bladder, and pancreatic cancer cell lines, with IC50 values ranging from approximately 80 to 125 µM.

Piperidine and its derivatives have also been shown to possess anticancer properties. Piperazine derivatives, which are structurally related to piperidine, have been found to induce apoptosis in human cervical cancer cells. One such derivative, compound 5e, inhibited the growth of HeLa cells with an IC50 value of 29.44 µg/mL. The mechanism of action was linked to the induction of oxidative stress, leading to apoptosis through the intrinsic mitochondrial pathway. Furthermore, some N-ethyl-piperazinyl amide derivatives have exhibited potent cytotoxic effects against a panel of cancer cell lines, with GI50 values reaching the nanomolar range, and their mechanism has been associated with the induction of apoptotic cell death.

Table 4: Antiproliferative and Antitumor Activity of Sulfonamide and Piperidine Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Mechanism of ActionReference
SLC-0111GlioblastomaIC5080 - 100Carbonic Anhydrase Inhibition
SLC-0111Pancreatic CancerIC50~120 - 125Carbonic Anhydrase Inhibition
Piperazine derivative 5eHeLa (Cervical Cancer)IC5029.44 (µg/mL)Induction of Apoptosis
N-Ethyl-piperazinyl amide 4NCI-60 PanelGI50Nanomolar rangeInduction of Apoptosis
N-Ethyl-piperazinyl amide 6NCI-60 PanelGI50Nanomolar rangeInduction of Apoptosis

Sulfonamide-based compounds have long been a cornerstone in the management of type 2 diabetes, primarily due to their ability to stimulate insulin secretion from pancreatic β-cells. More recent research has explored other mechanisms by which sulfonamide derivatives may influence glucose metabolism, including effects on glucose uptake and the inhibition of enzymes involved in carbohydrate digestion.

A study on novel sulfonamide-based analogs of metformin (B114582) revealed that some of these compounds significantly increased glucose uptake in human umbilical vein endothelial cells (HUVECs). For example, at a concentration of 0.3 µmol/mL, compound 6 increased glucose uptake to 15.8 µmol/L, compared to a control value of 11.4 ± 0.7 µmol/L.

Another series of new sulfonamide derivatives demonstrated multitarget antidiabetic potential. These compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, and for their effect on glucose uptake. Several derivatives showed excellent α-glucosidase inhibitory activity, with IC50 values more potent than the reference drug acarbose. Furthermore, some of these sulfonamides exhibited significant glucose uptake activity in a cellular assay, with EC50 values indicating greater potency than the reference compound berberine.

Table 5: Effects of Sulfonamide Derivatives on Glucose Metabolism

Compound/DerivativeAssayActivity MetricValue (µM)Reference
Metformin analog 6Glucose Uptake in HUVECsGlucose Uptake (µmol/L)15.8 (at 0.3 µmol/mL)
Sulfonamide derivative 3aα-Glucosidase InhibitionIC5019.39
Sulfonamide derivative 3bα-Glucosidase InhibitionIC5025.12
Sulfonamide derivative 6α-Glucosidase InhibitionIC5022.02
Sulfonamide derivative 3gGlucose UptakeEC501.29
Sulfonamide derivative 7Glucose UptakeEC5019.03

Medicinal Chemistry and Drug Design Strategies for N Ethylpiperidine 3 Sulfonamide Analogues

Rational Drug Design Approaches for Lead Optimization

Rational drug design is a pivotal strategy in the optimization of lead compounds like N-ethylpiperidine-3-sulfonamide. This approach relies on an understanding of the drug target and the molecular interactions that govern binding and biological activity. By systematically modifying the chemical structure, medicinal chemists can enhance the desired therapeutic properties while minimizing off-target effects.

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel and patentable chemical entities with improved drug-like properties. nih.gov These strategies involve modifying the core structure (scaffold) or specific functional groups of a molecule while retaining its biological activity. nih.gov

Scaffold Hopping: This strategy involves replacing the central piperidine (B6355638) ring of this compound with other cyclic systems. The goal is to identify new scaffolds that maintain the crucial three-dimensional arrangement of key pharmacophoric features while offering advantages such as improved synthetic accessibility, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or novel intellectual property. nih.govnih.gov For instance, the piperidine ring could be replaced with other saturated heterocycles like pyrrolidine (B122466) or morpholine, or even with non-cyclic linkers that mimic the spatial orientation of the original scaffold. nih.gov

Bioisosteric Replacement: This technique focuses on substituting specific functional groups within the this compound structure with other groups that have similar physicochemical or steric properties. nih.gov A classic example is the replacement of the sulfonamide group itself. While essential for the activity of many compounds, the sulfonamide moiety can sometimes contribute to poor pharmacokinetic properties. nih.gov Bioisosteric replacements for the sulfonamide group could include a sulfone or other hydrogen-bond accepting groups. nih.gov The ethyl group on the piperidine nitrogen can also be replaced with other small alkyl or cycloalkyl groups to probe the steric and electronic requirements of the binding pocket.

Table 1: Examples of Scaffold Hopping and Bioisosteric Replacement in this compound Analogues

Original Moiety Replacement Moiety Rationale Potential Outcome
Piperidine Ring Pyrrolidine Ring Exploration of a different ring size to optimize fit within the target's binding site. nih.gov Altered binding affinity and selectivity.
Piperidine Ring Acyclic Linker To increase flexibility and explore new binding modes. Improved synthetic accessibility and potentially different pharmacokinetic profile.
Sulfonamide (-SO₂NH₂) Sulfone (-SO₂) To reduce the polar surface area and potentially improve cell permeability. nih.gov Enhanced oral bioavailability.
Ethyl Group (-CH₂CH₃) Cyclopropyl Group To introduce conformational constraint and explore the impact on binding affinity. Increased metabolic stability and potency.
Ethyl Group (-CH₂CH₃) Methoxyethyl Group To introduce a polar group and potentially improve solubility. Enhanced aqueous solubility.

Chronic and complex diseases often involve multiple biological pathways. The "one molecule, one target" paradigm has been challenged by the concept of multi-target drugs, which can offer improved efficacy and a lower propensity for drug resistance. Hybrid molecule design involves covalently linking two or more pharmacophores to create a single chemical entity with the ability to interact with multiple targets.

In the context of this compound analogues, this could involve attaching another pharmacologically active moiety to the core structure. For example, if the primary target of the sulfonamide is a specific enzyme, a second pharmacophore targeting a related receptor could be incorporated. The piperazine (B1678402) sulfonamide scaffold has been explored for its potential in developing multi-target agents. nih.gov The design of such hybrids requires careful consideration of the linker connecting the two pharmacophores, as its length and flexibility can significantly impact the activity at each target.

Prodrug Development to Enhance Pharmacological Properties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. rsc.org This strategy is employed to overcome various challenges in drug development, including poor solubility, low permeability, rapid metabolism, and off-target toxicity. rsc.org

The sulfonamide group in this compound is a key site for prodrug modification. nih.gov N-acylation of the sulfonamide can create N-acylsulfonamides, which can be designed to be cleaved by specific enzymes in the body to release the active sulfonamide drug. nih.govnih.gov This approach can improve the aqueous solubility and oral bioavailability of the parent drug. nih.gov The choice of the acyl group is critical and can be tailored to control the rate of activation and the release profile of the active drug.

Another strategy involves the synthesis of amide-based prodrugs by condensing the sulfonamide with β-aroyl propionic acids. mdpi.com These prodrugs can exhibit altered physicochemical properties that enhance their absorption and distribution, with subsequent hydrolysis in vivo to release the active sulfonamide.

Table 2: Prodrug Strategies Involving the Sulfonamide Moiety

Prodrug Approach Modification Activation Mechanism Desired Outcome
N-Acylsulfonamide Acylation of the sulfonamide nitrogen with various solubilizing groups (e.g., amino, carboxyl). nih.gov Enzymatic cleavage of the N-acyl group. nih.gov Improved aqueous solubility and controlled release of the active drug. nih.gov
Amide-based Prodrug Condensation of the sulfonamide with β-aroyl propionic acids. mdpi.com Hydrolysis of the amide bond in vivo. Enhanced absorption and distribution. mdpi.com

Targeted drug delivery aims to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing systemic side effects. This can be achieved by attaching a targeting moiety to the drug molecule that recognizes specific cells or tissues.

For this compound analogues, this could involve conjugation to a ligand that binds to a receptor overexpressed on cancer cells, for example. Another approach is to exploit specific transporters. For instance, derivatization with amino acids or peptides could facilitate uptake by amino acid or peptide transporters that are highly expressed in certain tissues. The ProTide technology, which masks the charge of a phosphate (B84403) or phosphonate (B1237965) group, is an example of a successful prodrug approach for targeted delivery of nucleotide analogues and could be conceptually adapted for sulfonamide-containing compounds. nih.gov

Development of Novel Chemical Entities with Enhanced Therapeutic Potential

The ultimate goal of medicinal chemistry efforts is to develop novel chemical entities (NCEs) with significantly improved therapeutic profiles compared to existing treatments. For analogues of this compound, this involves a culmination of the strategies discussed above.

The development of NCEs begins with the identification of a promising lead compound from initial screening or design efforts. This lead is then subjected to iterative cycles of chemical modification and biological evaluation. Structure-activity relationship (SAR) studies are crucial in this phase, providing insights into how different structural modifications affect the biological activity of the compound. nih.gov For instance, systematic modifications of the substituents on the piperidine ring and the aromatic part of the sulfonamide can lead to a deeper understanding of the key interactions with the biological target.

The synthesis of novel piperidine derivatives is an active area of research, with new methods continually being developed to create diverse and complex structures. mdpi.com These synthetic advancements provide medicinal chemists with a broader range of chemical space to explore in their quest for NCEs with enhanced therapeutic potential. The versatility of the sulfonamide group allows for its incorporation into a wide array of heterocyclic systems, further expanding the possibilities for drug discovery. ekb.egresearchgate.netajchem-b.com By combining innovative synthetic chemistry with rational drug design principles, the this compound scaffold can serve as a valuable platform for the development of the next generation of therapeutic agents.

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